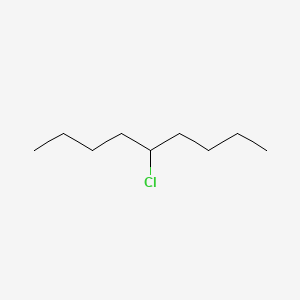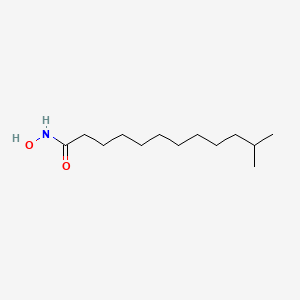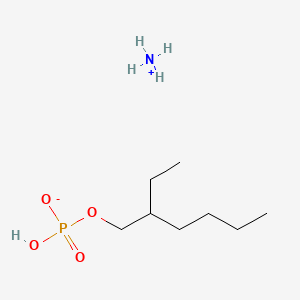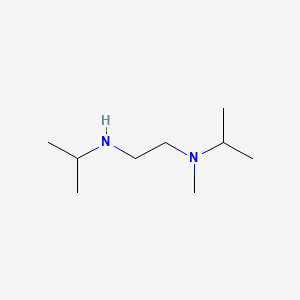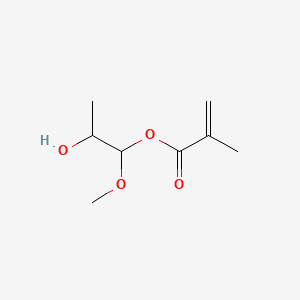
D-Glucitol tetrakis(bromoacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucitol tetrakis(bromoacetate) is a chemical compound with the molecular formula C14H18Br4O10 and a molecular weight of 665.903 g/mol . It is also known as 1,2,3,4-Tetrakis-O-(bromoacetyl)-D-glucitol. This compound is derived from D-glucitol, commonly known as sorbitol, which is a sugar alcohol. The addition of bromoacetate groups to the glucitol backbone significantly alters its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of D-Glucitol tetrakis(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under acidic conditions to facilitate the formation of ester bonds. The general reaction scheme can be represented as follows:
[ \text{D-Glucitol} + 4 \text{Bromoacetic Acid} \rightarrow \text{D-Glucitol tetrakis(bromoacetate)} + 4 \text{Water} ]
The reaction conditions often include the use of a catalyst such as sulfuric acid to speed up the esterification process. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the reactants .
Chemical Reactions Analysis
D-Glucitol tetrakis(bromoacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetate groups can be substituted with other nucleophiles such as amines or thiols. This reaction is typically carried out in the presence of a base like sodium hydroxide.
Hydrolysis: The ester bonds in D-Glucitol tetrakis(bromoacetate) can be hydrolyzed under acidic or basic conditions to yield D-glucitol and bromoacetic acid.
Oxidation and Reduction: While the glucitol backbone can undergo oxidation to form glucaric acid, the bromoacetate groups can be reduced to form acetates.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrochloric acid for hydrolysis, and potassium permanganate for oxidation .
Scientific Research Applications
D-Glucitol tetrakis(bromoacetate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules through esterification and substitution reactions.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions due to its modified sugar structure.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, given its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of D-Glucitol tetrakis(bromoacetate) largely depends on its interaction with biological molecules. The bromoacetate groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This makes it a useful tool in studying enzyme mechanisms and protein functions. The glucitol backbone can also interact with carbohydrate-binding proteins, influencing various metabolic pathways .
Comparison with Similar Compounds
D-Glucitol tetrakis(bromoacetate) can be compared with other similar compounds such as:
D-Glucitol tetrakis(acetate): Lacks the bromine atoms, making it less reactive in substitution reactions.
D-Glucitol tetrakis(chloroacetate): Similar structure but with chlorine atoms instead of bromine, which affects its reactivity and biological interactions.
D-Glucitol tetrakis(methoxyacetate): Contains methoxy groups, making it more hydrophobic and altering its solubility and reactivity.
The uniqueness of D-Glucitol tetrakis(bromoacetate) lies in its bromoacetate groups, which provide a balance of reactivity and stability, making it versatile for various applications .
Properties
CAS No. |
94248-58-5 |
|---|---|
Molecular Formula |
C14H18Br4O10 |
Molecular Weight |
665.9 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-2,3,4-tris[(2-bromoacetyl)oxy]-5,6-dihydroxyhexyl] 2-bromoacetate |
InChI |
InChI=1S/C14H18Br4O10/c15-1-9(21)25-6-8(26-10(22)2-16)14(28-12(24)4-18)13(7(20)5-19)27-11(23)3-17/h7-8,13-14,19-20H,1-6H2/t7-,8+,13-,14-/m1/s1 |
InChI Key |
HZOMKZKBWQCUDU-QYOFDKIESA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O)O |
Canonical SMILES |
C(C(C(C(C(COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


